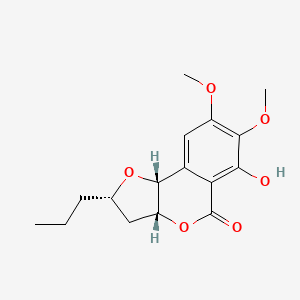

Monocerin

描述

Monocerin is a dihydroisocoumarin and a polyketide metabolite that originates from various fungal species. It has been shown to display antifungal, plant pathogenic, and insecticidal characteristics. This compound has been isolated from Dreschlera monoceras, Dreschlera ravenelii, Exserohilum turcicum, and Fusarium larvarum .

作用机制

单孢菌素通过多种机制发挥其作用。 在植物中,它会影响细胞周期进程,延迟从 G2 期过渡到 M 期 . 在人体细胞中,单孢菌素通过维持细胞完整性和防止衰老来增加细胞增殖 . 这些过程中涉及的具体分子靶点和途径仍在研究中。

生化分析

Biochemical Properties

Monocerin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is produced by polyketide synthases (PKSs) of fungi, which are Type I PKSs . The biosynthesis of this compound involves several enzymatic domains, including ketosynthase, ketoreductase, dehydrates, enol reductases, and cyclases . These enzymes facilitate the formation of an intermediate with a high degree of reductive modification, ultimately leading to the production of this compound . Additionally, this compound interacts with methyl transferase, which acts as a tailoring enzyme in its biosynthesis .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound increases cell proliferation and does not induce cell senescence . It maintains cellular integrity and viability, with more than 80% cell viability observed after 24 hours of exposure at a concentration of 1.25 mM . This compound also influences cell signaling pathways and gene expression, contributing to its potential pharmaceutical applications in regenerative medicine .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the growth of certain phytopathogenic fungi and bacteria by interfering with their metabolic processes . The formation of an enolate ion on the carbon three carbons away from sulfur allows aldol addition onto the carbonyl six carbons distant along the chain, producing a secondary alcohol . This is followed by dehydration to form an alkene and enolization to stabilize the aromatic ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains its stability and biological activity for extended periods . After 24 hours of exposure to this compound at 1.25 mM, there is a high percentage of cell viability and low levels of apoptosis and necrosis in HUVECs . Long-term studies have demonstrated that this compound does not induce cell senescence and maintains cellular integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to be effective in inhibiting the growth of certain plant pathogens and insects . At higher dosages, this compound may exhibit toxic or adverse effects . For example, it has been observed to reduce root elongation in pre-germinated seeds of certain plant species when used at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of this compound involves the assembly of a heptaketide intermediate, which undergoes several reductive modifications and cyclization reactions to form the final product . Enzymes such as ketosynthase, ketoreductase, and methyl transferase play crucial roles in these metabolic pathways . This compound also affects metabolic flux and metabolite levels in the organisms it interacts with .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, which can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its biochemical effects .

准备方法

合成路线和反应条件

从 3-丁烯-1-醇经 15 步反应,总产率为 15.5%,成功地实现了单孢菌素的新型合成。 关键步骤包括水解动力学拆分、Julia 烯烃化、分子内串联 Sharpless 不对称双羟化-SN2 环化以及铜介导的串联氰化-环化 .

工业生产方法

单孢菌素通常通过发酵其分离来源的真菌物种来生产。

化学反应分析

反应类型

单孢菌素经历各种化学反应,包括氧化、还原和取代。 这些反应中使用的具体试剂和条件可能会有所不同,但常见试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 .

主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,单孢菌素的氧化会导致羟基化衍生物的形成,而还原会生成化合物的还原形式 .

科学研究应用

单孢菌素具有广泛的科学研究应用:

相似化合物的比较

单孢菌素因其广泛的生物活性而在二氢异香豆素中独树一帜。 类似的化合物包括其他多酮代谢产物,如镰刀菌酸和玉米赤霉烯酮,它们也表现出抗真菌和杀虫特性 .

属性

IUPAC Name |

(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYQNUBOZLPGDH-OLXJLDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184361 | |

| Record name | Monocerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30270-60-1 | |

| Record name | Monocerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30270-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030270601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C424U3DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

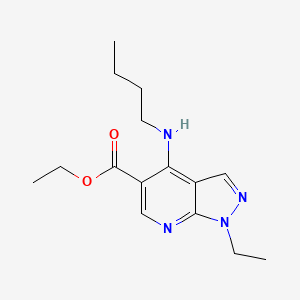

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)

![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)

![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)